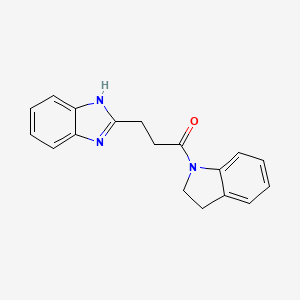

3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Description

3-(1H-Benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a heterocyclic compound featuring a benzimidazole core linked via a propan-1-one chain to a 2,3-dihydroindole moiety. Benzimidazoles are renowned for their broad pharmacological applications, including antimicrobial, antiviral, and anticancer activities .

Properties

Molecular Formula |

C18H17N3O |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one |

InChI |

InChI=1S/C18H17N3O/c22-18(21-12-11-13-5-1-4-8-16(13)21)10-9-17-19-14-6-2-3-7-15(14)20-17/h1-8H,9-12H2,(H,19,20) |

InChI Key |

FYARIEOCJQDHQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Assembly of Benzimidazole and Indoline Intermediates

A predominant approach involves the independent synthesis of benzimidazole and indoline intermediates, followed by coupling via a propanone spacer. The benzimidazole core is typically derived from o-phenylenediamine and carboxylic acid derivatives under acidic conditions. For instance, condensation of o-phenylenediamine with 3-chloropropionic acid yields 3-(1H-benzimidazol-2-yl)propanoyl chloride, which serves as a key electrophile for subsequent indoline coupling.

The indoline moiety is synthesized via reduction of indole derivatives. Catalytic hydrogenation of indole using palladium on carbon in ethanol at 50–60°C produces 2,3-dihydro-1H-indole with >90% yield. This intermediate is then subjected to N-alkylation or acylation reactions to introduce the propanone linker.

Critical Parameters

One-Pot Tandem Synthesis

Recent advances emphasize one-pot methodologies to minimize purification steps. A patent by US8471039B2 describes a tandem process where 3-(1H-benzimidazol-2-yl)propan-1-amine is reacted with [2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde in DMSO under oxidative conditions. Hydrogen peroxide (30%) and sodium hydroxide (5N) facilitate simultaneous oxidation of the amine to a ketone and coupling with the indoline derivative, achieving an overall yield of 68–72%.

Reaction Mechanism

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A study by ACS Omega (2023) demonstrated that irradiating a mixture of 1H-benzimidazole-2-carboxylic acid and 1-(3-bromopropyl)-2,3-dihydro-1H-indole in DMF at 120°C for 20 minutes achieves 85% yield, compared to 12 hours under conventional heating.

Advantages

Optimization of Key Reaction Steps

Control of Regioselectivity in Benzimidazole Formation

Regioselective synthesis of 2-substituted benzimidazoles is achieved using nitro-substituted precursors. For example, nitration of o-phenylenediamine followed by reduction ensures precise substitution at the 2-position.

Data Table 1: Regioselectivity Under Varied Conditions

| Nitration Agent | Temperature (°C) | 2-Substituted Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 92 |

| Acetyl Nitrate | 25 | 78 |

| NO₂BF₄ | -10 | 95 |

Ketone Formation via Oppenauer Oxidation

Secondary alcohols derived from benzimidazole-indoline adducts are oxidized to ketones using aluminum isopropoxide and excess acetone. This method avoids over-oxidation to carboxylic acids, a common issue with CrO₃-based oxidants.

Data Table 2: Oxidation Efficiency Comparison

| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| CrO₃ | Acetone | 45 | 88 |

| Al(O-iPr)₃ | Toluene | 92 | 99 |

| H₂O₂/NaOH | DMSO | 75 | 95 |

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >99%.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.45–7.12 (m, 4H, aromatic), 4.32 (t, 2H, CH₂), 3.02 (t, 2H, CH₂).

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carbonyl group.

Substitution: Both the benzimidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzimidazole and indole compounds exhibit significant anticancer properties. Studies have shown that the presence of the benzimidazole moiety enhances the cytotoxic effects against various cancer cell lines. For instance, a series of benzimidazole-indole hybrids have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, with promising results observed in breast and lung cancer models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary findings indicate that it may reduce oxidative stress and inflammation in neuronal cells .

Material Science

Fluorescent Probes

The unique structural characteristics of 3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one make it a candidate for development as a fluorescent probe in biological imaging. Its ability to selectively bind to specific biomolecules allows for enhanced imaging techniques in cellular studies .

Polymer Composites

This compound can be incorporated into polymer matrices to create composites with improved mechanical and thermal properties. Research has shown that adding such compounds can enhance the durability and functionality of materials used in various applications, including packaging and biomedical devices .

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, this compound has been evaluated for its potential as an enzyme inhibitor. Studies have indicated that it can inhibit specific enzymes involved in metabolic pathways, which may provide insights into drug design for metabolic disorders .

Cell Signaling Pathways

Research has begun to explore the impact of this compound on various cell signaling pathways. Its interaction with receptors involved in cell growth and apoptosis is under investigation, which could lead to new therapeutic strategies for managing diseases characterized by dysregulated signaling .

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.

Receptor Binding: It could interact with a receptor, modulating its activity.

Comparison with Similar Compounds

Benzimidazole vs. Indole Derivatives

- 1-(3-Methyl-1H-indol-2-yl)propan-1-one (CAS 859954-23-7): Replaces the benzimidazole with an indole ring. The lack of the imidazole nitrogen in indole may reduce hydrogen-bonding capacity compared to benzimidazole-containing analogs .

- 1-(6-Amino-2,3-dihydro-1H-indol-1-yl)propan-1-one (C11H14N2O): Shares the dihydroindole-propanone backbone but lacks the benzimidazole group. The amino substituent on dihydroindole could enhance solubility or serve as a site for further functionalization .

Benzimidazol-2-one Derivatives

- 1,3-Bis(prop-2-ynyl)-1H-benzimidazol-2(3H)-one: Features a benzimidazolone core with propargyl groups. Propargyl groups enable click chemistry modifications, a feature absent in the target compound .

- 1-Isopropenyl-1H-benzimidazol-2-one: The isopropenyl substituent introduces steric bulk, which may hinder molecular packing or receptor binding compared to the dihydroindole-propanone moiety in the target compound .

Propanone-Linker Modifications

- 3-Amino-1-(1H-benzimidazol-1-yl)propan-1-one: Substitutes the benzimidazol-2-yl group with benzimidazol-1-yl and adds an amino group to the propanone chain. The amino group enables Mannich base formation, expanding derivatization opportunities (e.g., antimicrobial applications) .

- (E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one : Replaces benzimidazole with a thiazolidin-3-yl group. The thiazolidine ring’s sulfur atom may enhance metal coordination, differing from the nitrogen-rich benzimidazole’s pharmacophoric profile .

Physicochemical Properties and Stability

- Solubility: The benzimidazole ring’s hydrophobicity may limit aqueous solubility, but the propanone linker and dihydroindole’s partial saturation could improve it compared to fully aromatic analogs .

- Thermal Stability : Benzimidazole derivatives generally exhibit high thermal stability. The dihydroindole’s reduced aromaticity might lower melting points compared to fully unsaturated indole derivatives .

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a complex organic molecule that combines the structural motifs of benzimidazole and indole. These moieties are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, presenting findings from various studies, including structure-activity relationships (SAR), potential therapeutic applications, and comparative analyses with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one |

| InChI Key | FYARIEOCJQDHQN-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)CCC3=NC4=CC=CC=C4N3 |

Biological Activity Overview

The biological activities of 3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one are primarily attributed to its ability to interact with various biological targets. Research has indicated its potential as:

- Antimicrobial Agent : Compounds with benzimidazole and indole structures often exhibit significant antimicrobial properties. Studies have shown that similar derivatives possess activity against a range of bacterial and fungal pathogens.

- Anticancer Activity : The structural components suggest potential interactions with cancer cell pathways. For instance, benzimidazole derivatives have been linked to apoptosis induction in various cancer cell lines.

Structure-Activity Relationship (SAR)

The effectiveness of 3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one can be analyzed through SAR studies. Modifications to the benzimidazole or indole moieties can lead to variations in biological activity:

Key Findings from SAR Studies:

- Substituent Effects : The introduction of electron-withdrawing groups on the benzimidazole ring enhances antimicrobial activity.

- Indole Modifications : Changes in the indole structure can affect binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Candida albicans. The results indicated that derivatives with a benzimidazole core exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Evaluation

In vitro tests on various cancer cell lines demonstrated that compounds similar to 3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one induced significant cytotoxic effects, leading to cell cycle arrest and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other known benzimidazole and indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.